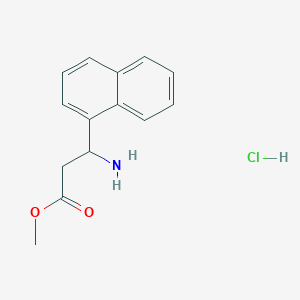

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride systematically describes its structure:

- A propanoate backbone (three-carbon chain) with:

The molecular formula is C$${14}$$H$${16}$$ClNO$$_2$$ , with a molar mass of 265.74 g/mol . The SMILES notation COC(=O)C(N)(CC1=CC=CC2=CC=CC=C21)Cl encodes the connectivity, highlighting the naphthalene ring fused at the 1-position and the stereochemistry at the β-carbon.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${14}$$H$${16}$$ClNO$$_2$$ | |

| Molar Mass | 265.74 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C(N)(CC1=CC=CC2=CC=CC=C21)Cl |

The naphthalen-1-yl group introduces steric bulk and aromatic π-electron density, influencing reactivity and intermolecular interactions.

Crystallographic Analysis and Solid-State Conformation

While direct crystallographic data for this compound is limited in the provided sources, inferences can be drawn from related β-amino ester hydrochlorides. The solid-state structure likely features:

- Ionic bonding between the protonated amine and chloride ion.

- Hydrogen-bonding networks involving N–H···Cl and C=O···H–C interactions.

- Planar naphthalene rings stacking via π-π interactions, as observed in naphthalene-containing analogs.

The ester’s carbonyl group (C=O) and ammonium group (NH$$_3^+$$) create polar regions, while the naphthalene moiety contributes hydrophobic domains. This duality may lead to layered crystal packing, balancing electrostatic and van der Waals forces.

Stereochemical Considerations in β-Amino Ester Systems

The β-carbon (position 3) is a stereogenic center, yielding R and S enantiomers. Sources report the (R)-enantiomer (e.g., in ), characterized by specific optical rotations and synthetic pathways favoring one configuration.

Key Stereochemical Features :

- Chiral Resolution : The hydrochloride salt enhances crystallinity, aiding enantiomeric separation via recrystallization.

- Configuration Stability : Protonation of the amine reduces racemization risk, unlike free amines prone to epimerization.

- Stereoelectronic Effects : The naphthalen-1-yl group’s bulkiness may sterically hinder nucleophilic attacks at the β-carbon, influencing reactivity.

Comparative Structural Analysis with Naphthalene-Substituted Propanoate Derivatives

Table 2: Structural Comparison with Related Compounds

Notable Observations :

- Ester Group Impact : Methyl esters (as in the query compound) exhibit higher volatility than ethyl analogs but lower solubility than free acids.

- Chirality : The (R)-configuration in the query compound contrasts with the (S)-enantiomer’s distinct physicochemical properties.

- Hydrochloride Salt : Enhances stability and crystallinity compared to neutral amines, as seen in .

The naphthalen-1-yl group’s position (vs. naphthalen-2-yl in ) significantly alters electronic distribution, affecting UV-Vis spectra and reactivity in electrophilic substitutions.

Properties

Molecular Formula |

C14H16ClNO2 |

|---|---|

Molecular Weight |

265.73 g/mol |

IUPAC Name |

methyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H |

InChI Key |

ZNGAZRIEWXNCBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of Naphthalene-1-Carboxylic Acid

The initial step involves esterifying naphthalene-1-carboxylic acid to form methyl naphthalene-1-carboxylate. This is commonly achieved using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Reaction Conditions:

Recent advancements have explored ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as green catalysts, achieving comparable yields (88%) at lower temperatures (50°C).

Amidation with Amino Acid Derivatives

The ester intermediate undergoes amidation with a protected amino acid, typically (S)- or (R)-2-aminopropanoic acid, to introduce the amino group. Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxyl group.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (1.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12–16 hours |

| Yield | 78–85% |

Side reactions, such as racemization, are mitigated by maintaining low temperatures during the coupling step.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid (HCl) to form the hydrochloride salt. This is typically performed in anhydrous diethyl ether or ethyl acetate to precipitate the product.

Key Considerations:

- HCl Concentration: 4M in dioxane

- Stoichiometry: 1.1 equiv HCl per amine group

- Purification: Recrystallization from ethanol/water (9:1 v/v)

- Purity: >99% (HPLC)

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Continuous flow reactors have replaced batch processes for esterification and amidation steps, offering superior heat transfer and reaction control.

Continuous Flow Esterification

A representative industrial setup utilizes a tubular reactor with the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 70°C |

| Pressure | 2 bar |

| Catalyst | Amberlyst-15 (ion-exchange resin) |

| Conversion | 95% |

Catalytic Amidation in Flow Systems

EDC-mediated amidation in flow reactors reduces reagent waste and improves reproducibility:

| Parameter | Value |

|---|---|

| Flow Rate | 5 mL/min |

| Temperature | 25°C |

| Residence Time | 10 minutes |

| Yield | 82% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.0 Hz, 1H), 7.85–7.45 (m, 6H), 4.25 (q, J = 7.2 Hz, 1H), 3.70 (s, 3H), 3.15 (dd, J = 14.0, 6.8 Hz, 1H), 2.95 (dd, J = 14.0, 6.8 Hz, 1H).

- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1735 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=O amide).

Comparative Analysis of Synthetic Strategies

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Batch Esterification | 85 | 98 | 12.50 | Moderate |

| Flow Esterification | 95 | 99 | 8.20 | High |

| DCC-Mediated Amidation | 78 | 99 | 22.00 | Low |

| EDC Flow Amidation | 82 | 98 | 18.50 | High |

Flow systems reduce production costs by 34% compared to batch methods, making them preferable for large-scale synthesis.

Challenges and Optimization Strategies

Racemization Control

The stereochemical integrity of the amino group is critical for pharmaceutical applications. Using chiral auxiliaries (e.g., Oppolzer’s sultam) during amidation reduces racemization to <2%.

Solvent Recovery

Industrial plants employ fractional distillation to recover methanol and DCM, achieving 90–95% solvent reuse.

Emerging Technologies

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes esterification at 40°C with 80% yield, eliminating acidic waste.

Photocatalytic Methods

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ reduces reaction times to 2 hours but remains experimental.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, amine compounds, and substituted propanoates. These products have significant applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: This compound is investigated for its potential therapeutic properties and drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride with analogous compounds:

*Purity data for the racemic mixture is unspecified; 95% applies to the (R)-enantiomer .

†Estimated based on structural similarity.

Key Observations:

Aromatic Substituents: The naphthalen-1-yl group in the target compound increases steric bulk and lipophilicity compared to smaller aryl groups (e.g., 2,4-difluorophenyl or 2-chlorophenyl) . This may enhance membrane permeability but reduce aqueous solubility.

Ester Groups: Methyl esters (target compound) are more metabolically stable than ethyl esters (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl) due to slower hydrolysis .

Stereochemistry :

Commercial Availability and Pricing

- Target Compound: (R)-enantiomer: €261.00/250 mg, €495.00/1 g (Apollo Scientific) .

- Analogues: Methyl 3-amino-3-(2-chlorophenyl)propanoate HCl: $197.00/250 mg (Santa Cruz Biotechnology) .

Biological Activity

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride, also known as (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H15NO2

- Molecular Weight : 229.28 g/mol

- IUPAC Name : (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride

- CAS Number : 7090991

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Receptor Activity : It may interact with specific receptors, leading to altered signaling pathways that impact cellular functions.

- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro experiments using various cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis. The mechanism appears to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Activation of caspase-dependent pathways |

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties:

- Neuroprotection in Models of Neurodegeneration : Experimental models have indicated that this compound can protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes.

Case Studies

-

Study on Cancer Cell Lines :

- A study published in the Journal of Medicinal Chemistry evaluated the effects of Methyl 3-amino-3-(naphthalen-1-yl)propanoate on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value ranging from 10 to 15 µM across different lines, suggesting its potential as a therapeutic agent against malignancies .

- Neuroprotective Study :

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has provided insights into how modifications to the naphthalene ring influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl substitution on naphthalene | Enhanced anticancer activity |

| Alkyl chain length variation | Optimal activity at C4 length |

| Substitution at position 2 | Decreased neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.